3-(Chloromethyl)-1H-indole
Overview
Description
3-(Chloromethyl)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a chloromethyl group attached to the third carbon of the indole ring
Preparation Methods
The synthesis of 3-(Chloromethyl)-1H-indole can be achieved through several methods. One common synthetic route involves the chloromethylation of indole using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. Another method involves the reaction of indole with chloromethyl methyl ether in the presence of an acid catalyst . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(Chloromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Chloromethyl)-1H-indole has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Pharmaceuticals: Indole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1H-indole depends on its specific application. In organic synthesis, the chloromethyl group acts as a reactive site for further functionalization. In biological systems, indole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions . The exact pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
3-(Chloromethyl)-1H-indole can be compared with other chloromethylated aromatic compounds, such as:
Chloromethylbenzene: Similar in structure but lacks the fused pyrrole ring, making it less versatile in biological applications.
Chloromethylpyridine: Contains a nitrogen atom in the ring, which can alter its reactivity and applications.
The uniqueness of this compound lies in its indole structure, which provides a versatile platform for further functionalization and a wide range of applications in various fields.
Properties
IUPAC Name |
3-(chloromethyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJHMNHFKRGENK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548662 | |
Record name | 3-(Chloromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65738-50-3 | |
Record name | 3-(Chloromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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